molecular formula C16H21N5O B13836285 2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-

2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-

Cat. No.: B13836285
M. Wt: 299.37 g/mol
InChI Key: OXFCREMZWKQIBR-UHFFFAOYSA-N
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Description

2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl- is a complex organic compound with a unique structure that includes a furan ring, a pyrazolo-triazole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl- involves multiple steps, including the formation of the furan ring, the pyrazolo-triazole moiety, and the subsequent coupling of these components. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products .

Scientific Research Applications

2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furanamine derivatives and pyrazolo-triazole compounds with different substituents. Examples include:

Uniqueness

The uniqueness of 2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl- lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

5-[(3-ethyl-6-propan-2-ylpyrazolo[5,1-c][1,2,4]triazol-7-ylidene)methyl]-N,N-dimethylfuran-2-amine

InChI

InChI=1S/C16H21N5O/c1-6-13-17-18-16-12(15(10(2)3)19-21(13)16)9-11-7-8-14(22-11)20(4)5/h7-10H,6H2,1-5H3

InChI Key

OXFCREMZWKQIBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C2=CC3=CC=C(O3)N(C)C)C(C)C

Origin of Product

United States

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